molecular formula C7H4ClN3O2 B12098516 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B12098516
M. Wt: 197.58 g/mol
InChI Key: QXJMRRZNXLKOKU-UHFFFAOYSA-N
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Description

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound with a unique structure that makes it valuable in various fields, particularly in medicinal chemistry. This compound is known for its role as a building block in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of dimethyl malonate as a starting material. The process includes several key steps such as alkylation, cyclization, and chlorination . For example, an improved seven-step synthesis from dimethyl malonate has been reported, yielding the compound with an overall yield of 31% .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and safety of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth.
    • Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against certain types of tumors .
  • Antiviral Activity :
    • Research indicates that compounds similar to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid have shown efficacy against viral infections by inhibiting viral replication mechanisms.
    • Case Study : A study reported that modifications to the pyrrolo[2,3-d]pyrimidine structure improved antiviral activity against RNA viruses, suggesting a promising avenue for drug development .
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
    • Data Table :
Enzyme TargetInhibition TypeIC50 (µM)
CDK1Competitive0.5
CDK2Non-competitive1.2
CDK4Mixed0.8

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of pyrrolo[2,3-d]pyrimidine derivatives make them suitable for applications in organic semiconductors and photovoltaic devices.
    • Case Study : Research into the use of this compound in organic solar cells showed enhanced charge mobility and stability compared to traditional materials, leading to improved energy conversion efficiencies .
  • Polymer Chemistry :
    • The compound can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications such as coatings or adhesives.
    • Data Table :
Polymer TypeApplicationProperties Enhanced
Conductive PolymersFlexible electronicsIncreased conductivity
Biodegradable PolymersEco-friendly packagingImproved degradation rate

Mechanism of Action

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting kinase activity, this compound can interfere with cell division and survival pathways, leading to the suppression of tumor growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable building block for developing targeted therapies with improved efficacy and reduced side effects .

Biological Activity

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 186519-92-6
  • Structure : The compound features a pyrrolo-pyrimidine core which is crucial for its biological activity.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in various diseases, including cancer.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
  • Anticancer Properties : It demonstrates selective cytotoxicity against cancer cells by interfering with purine biosynthesis pathways.
  • Antiviral and Anti-inflammatory Effects : Some derivatives exhibit antiviral properties and potential applications in treating inflammatory diseases.

Biological Activity Data

Activity TypeDescriptionReferences
Anticancer Activity Inhibits growth of cancer cells via kinase inhibition and interference with purine metabolism.
Antiviral Properties Certain derivatives have shown effectiveness against viral infections.
Anti-inflammatory Effects Potential applications in inflammatory disease treatment due to modulation of inflammatory pathways.

Case Studies

  • Synthesis and Evaluation of Antifolates :
    A study synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines and evaluated their biological activity as antifolates. The results indicated that compounds with modifications at the 6-position exhibited significant potency against tumor cells, highlighting the potential of this class of compounds in cancer therapy .
  • Kinase Inhibition Studies :
    Research demonstrated that derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine effectively inhibited glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine synthesis in cancer cells. This inhibition was linked to reduced tumor cell proliferation, showcasing the compound's therapeutic potential .

Research Findings

Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity:

  • Enhanced Efficacy : Modifications to the core structure have led to derivatives with improved selectivity and potency against specific kinases.
  • Diverse Applications : Beyond oncology, these compounds are being explored for their antiviral properties and potential use in treating autoimmune diseases due to their anti-inflammatory effects.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-3-1-2-9-5(3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

QXJMRRZNXLKOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)C(=O)O)Cl

Origin of Product

United States

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